![molecular formula C11H18N4O4S2 B14504941 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione CAS No. 63596-90-7](/img/structure/B14504941.png)
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of two morpholin-4-ylsulfanyl groups attached to the imidazolidine-2,4-dione core The imidazolidine-2,4-dione structure is a five-membered ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with morpholine and a suitable sulfur source. One common method is the nucleophilic substitution reaction where the imidazolidine-2,4-dione is treated with morpholine in the presence of a sulfur donor such as sulfur dichloride or thiophosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the morpholin-4-ylsulfanyl groups, where nucleophiles like amines or alkoxides replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or alkoxides in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Substituted imidazolidine-2,4-dione derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, the presence of morpholin-4-ylsulfanyl groups allows for interactions with cellular membranes or proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2,4-dione: The parent compound without the morpholin-4-ylsulfanyl groups.
Morpholine: A simpler compound containing the morpholine ring without the imidazolidine-2,4-dione core.
Sulfur-containing imidazolidines: Compounds with sulfur atoms in different positions or configurations.
Uniqueness
1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione is unique due to the presence of both morpholin-4-ylsulfanyl groups and the imidazolidine-2,4-dione core. This combination imparts distinct chemical properties and potential applications that are not observed in simpler or structurally different compounds. The dual functionality allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63596-90-7 |
|---|---|
Fórmula molecular |
C11H18N4O4S2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
1,3-bis(morpholin-4-ylsulfanyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H18N4O4S2/c16-10-9-14(20-12-1-5-18-6-2-12)11(17)15(10)21-13-3-7-19-8-4-13/h1-9H2 |
Clave InChI |
CKUAVAGADYGETK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1SN2CC(=O)N(C2=O)SN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
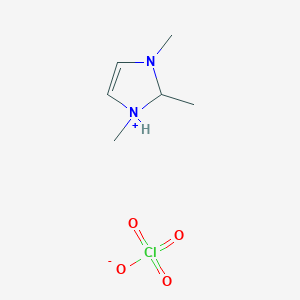
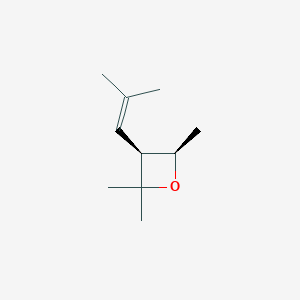
![3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline](/img/structure/B14504874.png)
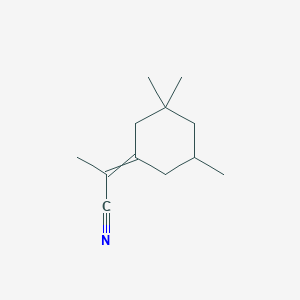
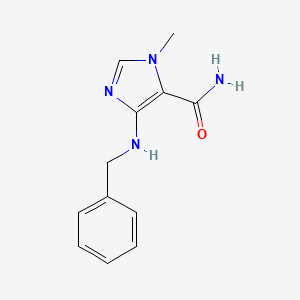

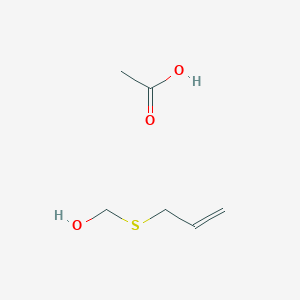
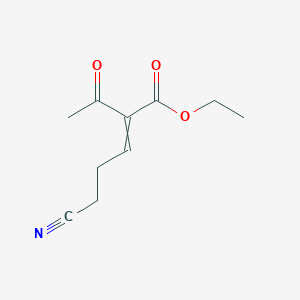
![Diphenyl 4'-(propan-2-yl)[1,1'-biphenyl]-2-yl phosphate](/img/structure/B14504893.png)
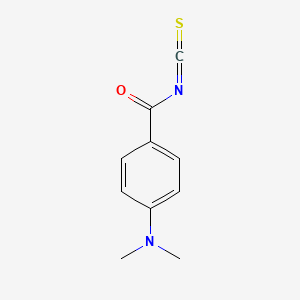
![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)
